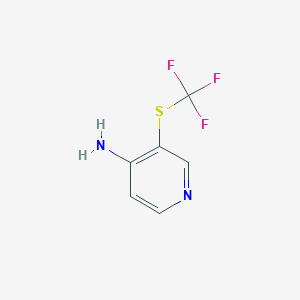

3-((Trifluoromethyl)thio)pyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5F3N2S |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

3-(trifluoromethylsulfanyl)pyridin-4-amine |

InChI |

InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-3-11-2-1-4(5)10/h1-3H,(H2,10,11) |

InChI Key |

FOGBOIFGNMNEBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1N)SC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trifluoromethyl Thio Pyridin 4 Amine and Its Analogs

Approaches to Pyridine (B92270) Ring Construction and Functionalization

The construction of the appropriately substituted pyridine ring is a foundational aspect of the synthesis of the target molecule and its analogs. This can be achieved either by building the heterocyclic ring from acyclic precursors or by modifying a pre-existing pyridine core.

Cyclocondensation reactions are a powerful tool for the de novo synthesis of pyridine rings, offering the advantage of incorporating desired substitution patterns from the outset. A number of these reactions utilize trifluoromethyl-containing building blocks to construct the pyridine ring. nih.gov Common starting materials for these syntheses include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov

One notable method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). baranlab.org This multicomponent reaction provides a versatile route to various substituted pyridines. baranlab.orgresearchgate.net For instance, a multicomponent Kröhnke reaction has been reported for the synthesis of 2-trifluoromethyl pyridines from chalcones and 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide. researchgate.net

Another approach involves the condensation of enamines carrying trifluoromethyl groups to form 2,3-dihydropyridin-4(1H)-ones, which can then be dehydrated to yield the corresponding pyridines. google.com This method has been successfully applied to the preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. google.com

The following table provides examples of cyclocondensation reactions used in the synthesis of substituted pyridines.

Table 1: Examples of Cyclocondensation Reactions for Pyridine Synthesis| Starting Materials | Reaction Type | Product | Reference |

|---|---|---|---|

| Chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, Ammonium acetate | Kröhnke Reaction | 2-Trifluoromethyl pyridines | researchgate.net |

| 4,4,4-Trifluoro-3-aminobutanoates, Methyl acetoacetate (B1235776) | Condensation/Dehydration | 6-Trifluoromethylpyridine-3-carboxylic acid derivatives | google.com |

| 1,5-Diketones, Ammonia (B1221849) | Hantzsch Dihydropyridine (B1217469) Synthesis (and subsequent oxidation) | Substituted Pyridines | youtube.com |

Alternatively, the desired functional groups can be introduced onto a pre-existing pyridine ring. This approach is often more practical for accessing a diverse range of analogs. The regioselectivity of these functionalization reactions is a critical consideration.

The direct C-H functionalization of pyridines is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. researchgate.net However, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack at the C2, C4, and C6 positions, while electrophilic substitution is generally difficult. youtube.com

To achieve C4-functionalization, strategies have been developed to control the regioselectivity. One such method employs a removable blocking group at the C2 and C6 positions, thereby directing Minisci-type radical alkylation to the C4-position. nih.govchemrxiv.org This allows for the synthesis of C4-alkylated pyridines from pyridine itself. nih.govchemrxiv.org

For the introduction of an amino group at the C4-position, a common method involves the reaction of a 4-halopyridine with ammonia or an amine nucleophile. google.com For example, 3-amino-5-trifluoromethylpyridine can be prepared by reacting 3-halogeno-5-trifluoromethylpyridine with ammonia at elevated temperatures. google.com A similar strategy could be envisioned for the synthesis of 4-aminopyridine (B3432731) derivatives.

Stereoselective and Regioselective Introduction of the Trifluoromethylthio Group

The introduction of the trifluoromethylthio (SCF3) group onto the pyridine ring, specifically at the C3-position, is a key step. This can be accomplished through direct C-H functionalization methods, which are atom-economical and increasingly favored.

Direct C-H trifluoromethylthiolation involves the direct replacement of a hydrogen atom on the pyridine ring with an SCF3 group. This can be achieved through either electrophilic or radical pathways.

Electrophilic trifluoromethylthiolation reagents are designed to deliver an "SCF3+" equivalent to a nucleophilic substrate. The development of such reagents has been an active area of research. Trifluoromethanesulfenamides have been shown to be effective reagents for the electrophilic trifluoromethylthiolation of various nucleophiles, including amines. nih.gov

For the C3-selective trifluoromethylthiolation of pyridines, a method involving the generation of nucleophilic dihydropyridine intermediates has been developed. nih.gov In this approach, the pyridine is first activated by borane-catalyzed hydroboration. The resulting dihydropyridine is sufficiently nucleophilic to react with an electrophilic trifluoromethylthiolating agent. Subsequent oxidative aromatization furnishes the C3-trifluoromethylthiolated pyridine. nih.gov

Another strategy for achieving C3-selective functionalization involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.orgelsevierpure.com While this has been demonstrated for trifluoromethylation, a similar approach could potentially be adapted for trifluoromethylthiolation.

The following table summarizes electrophilic trifluoromethylthiolation approaches.

Table 2: Electrophilic Trifluoromethylthiolation Methods| Substrate | Reagent System | Product | Key Feature | Reference |

|---|---|---|---|---|

| Pyridines | 1. Borane catalyst, HBpin 2. Electrophilic SCF3 source | C3-Trifluoromethylthiolated pyridines | Generation of a nucleophilic dihydropyridine intermediate | nih.gov |

| Amines | Trifluoromethanesulfenamide | Trifluoromethylsulfanylamines | Direct N-trifluoromethylthiolation | nih.gov |

| Pyridine/Quinoline derivatives | 1. Hydrosilane 2. Electrophilic CF3 source | C3-Trifluoromethylated products | Nucleophilic activation of the pyridine ring | chemrxiv.orgelsevierpure.com |

Radical trifluoromethylthiolation offers an alternative pathway for the introduction of the SCF3 group. These reactions typically involve the generation of the trifluoromethylthiyl radical (•SCF3), which can then add to the pyridine ring. The regioselectivity of radical addition to pyridines can be complex, often yielding a mixture of isomers.

The Minisci reaction, a classic method for the radical functionalization of heteroaromatics, can be adapted for trifluoromethylthiolation. nih.gov However, controlling the regioselectivity for C3-functionalization can be challenging without the use of directing or blocking groups. nih.govchemrxiv.org

A general method for the radical-mediated monoalkylation of pyridines has been reported using N-alkoxypyridinium salts. chemrxiv.org An alkyl radical adds to the pyridinium (B92312) salt, and the reaction proceeds via a radical chain mechanism. chemrxiv.org A similar strategy could potentially be explored for radical trifluoromethylthiolation.

Direct C-H Trifluoromethylthiolation Strategies

Nucleophilic Trifluoromethylthiolation Approaches

The introduction of the trifluoromethylthio group onto a pyridine ring can be effectively achieved through nucleophilic trifluoromethylthiolation. These methods typically involve the reaction of a pyridine derivative with a nucleophilic "SCF3" source. One prominent approach utilizes (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in combination with elemental sulfur to generate a nucleophilic trifluoromethylthiolating reagent. acs.org This reagent can then participate in copper-mediated or -catalyzed cross-coupling reactions with suitably activated pyridine substrates, such as those bearing a halogen or other leaving group. acs.org The versatility of this method allows for the formation of a diverse array of trifluoromethylthiolated compounds with high efficiency. acs.org

Post-Synthetic Modification of Sulfur-Containing Precursors

An alternative strategy involves the modification of existing sulfur-containing pyridine precursors. This approach can be particularly useful when direct trifluoromethylthiolation is challenging or when a specific regioisomer is desired. For instance, a pyridine ring can be first functionalized with a thiol or a related sulfur-containing group. Subsequent reaction with a suitable trifluoromethylating agent can then install the desired SCF3 moiety. A notable example involves the conversion of 2-arylpyridines into ring-opened aza-triene Zincke ketone structures, which then react with elemental sulfur to yield 2-aroylthiophene products. nih.gov While this specific example leads to a thiophene, the underlying principle of modifying a sulfur-containing intermediate is applicable to the synthesis of trifluoromethylthio-substituted pyridines.

C3-Selective Functionalization via Dihydropyridine Intermediates

Achieving C3-selectivity in the functionalization of pyridines is a significant challenge due to the inherent electronic properties of the pyridine ring, which favor reactions at the C2, C4, and C6 positions. acs.orgnih.govchemistryviews.orgacs.org A powerful strategy to overcome this challenge involves the use of dihydropyridine intermediates. acs.orgnih.gov In this approach, the pyridine is first reduced to a more nucleophilic dihydropyridine. This intermediate can then react with an electrophilic trifluoromethylthiolating agent at the C3 position. Subsequent oxidative aromatization restores the pyridine ring, yielding the desired C3-functionalized product. acs.orgnih.gov This method has been successfully applied to the C3-selective trifluoromethylthiolation of a range of pyridine derivatives. acs.orgnih.gov

A related strategy for C3-functionalization, though not directly for trifluoromethylthiolation, involves the photochemical valence isomerization of pyridine N-oxides to achieve C3-hydroxylation. acs.org This highlights the potential of using unconventional intermediates to access otherwise difficult-to-reach substitution patterns on the pyridine ring.

Introduction and Derivatization of the Amino Group

The installation of the 4-amino group is a critical step in the synthesis of the target compound. Several established methods can be employed for this transformation.

Nucleophilic Amination and Coupling Reactions

Direct nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position of a trifluoromethylthio-substituted pyridine with an amine source, such as ammonia or an ammonia equivalent, is a common approach. youtube.com The electron-withdrawing nature of the trifluoromethylthio group can activate the pyridine ring towards nucleophilic attack.

Alternatively, modern cross-coupling reactions offer a versatile means to introduce the amino group. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and can be applied to the synthesis of aminopyridines. youtube.com This reaction typically involves the coupling of a halo-substituted pyridine with an amine in the presence of a palladium catalyst and a suitable ligand. youtube.comrsc.org Suzuki cross-coupling reactions have also been employed to synthesize amino-substituted bipyridines and pyrazinopyridines from halogenated aromatics bearing a primary amine group, demonstrating the feasibility of using coupling reactions without the need for protecting the amine. nih.gov

Reductive Transformations of Nitro-Substituted Pyridines

A widely used and reliable method for introducing an amino group is through the reduction of a corresponding nitro-substituted precursor. nih.gov The reduction of a 4-nitro-3-((trifluoromethyl)thio)pyridine can be accomplished using a variety of reducing agents. google.comorganic-chemistry.orgresearchgate.net Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), as well as reductions with metals like tin or zinc in acidic media. nih.govgoogle.com More modern and chemoselective methods have also been developed, utilizing reagents like sodium borohydride (B1222165) in the presence of a catalyst or trichlorosilane (B8805176) with an organic base. google.comjsynthchem.com These methods often offer good functional group tolerance, which is crucial when working with complex molecules. organic-chemistry.org

Sustainable and Green Chemistry Synthetic Strategies

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. researchgate.netrsc.org For the synthesis of pyridine derivatives, this includes the use of greener solvents, catalysts, and reaction conditions. researchgate.netbiosynce.com Strategies such as one-pot multicomponent reactions, microwave-assisted synthesis, and solvent-free reactions are being explored to improve the efficiency and reduce the environmental impact of these syntheses. researchgate.netacs.org

For instance, the use of water as a solvent in certain reductions of nitroaromatics represents a significant step towards greener chemistry. organic-chemistry.org Additionally, the development of catalytic systems that can operate under mild conditions and with high atom economy is a key focus. rsc.orgrsc.org While specific green chemistry protocols for the synthesis of 3-((Trifluoromethyl)thio)pyridin-4-amine are not extensively detailed in the provided search results, the general principles of green chemistry are being increasingly applied to the synthesis of pyridine-containing compounds. researchgate.netbiosynce.com

Solvent-Free and Catalyst-Free Methodologies

In recent years, the development of solvent-free and catalyst-free synthetic methods has gained considerable traction as a cornerstone of green chemistry, aiming to reduce environmental impact and improve operational simplicity. For the synthesis of pyridine derivatives, these approaches offer significant advantages by minimizing waste and avoiding potentially toxic metal catalysts.

Research into the synthesis of substituted aminopyrido[2,3-d]pyrimidines has demonstrated the feasibility of multicomponent reactions under solvent-free conditions. google.comnih.gov In a typical procedure, 3-cyano-2-aminopyridines react with triethyl orthoformate and various primary amines upon heating to 100°C for three hours to yield 4-substituted aminopyrido[2,3-d]pyrimidine derivatives in good yields, ranging from 61-85%. google.com This one-pot reaction highlights the potential for creating complex heterocyclic systems without the need for a solvent. google.com

While a direct solvent-free synthesis of this compound is not extensively documented in publicly available literature, the principles from analogous reactions provide a strong foundation for its potential development. For instance, the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate can be conducted by heating at 180°C for 1.5 hours without a solvent to produce tetrahydropyridine (B1245486) derivatives. nih.gov These examples suggest that thermal condensation of appropriate precursors containing the trifluoromethylthio and amino functionalities could be a viable solvent-free route.

The following table summarizes representative examples of solvent-free synthesis of related aminopyridine derivatives.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Conditions | Product | Yield (%) | Reference |

| 3-Cyano-2-aminopyridine | Triethyl orthoformate | Benzylamine | 100°C, 3h | 4-(Benzylamino)pyrido[2,3-d]pyrimidine | 85 | google.com |

| 3-Cyano-2-aminopyridine | Triethyl orthoformate | Butylamine | 100°C, 3h | 4-(Butylamino)pyrido[2,3-d]pyrimidine | 79 | google.com |

| 3-Cyano-2-aminopyridine | Triethyl orthoformate | Propylamine | 100°C, 3h | 4-(Propylamino)pyrido[2,3-d]pyrimidine | 71 | google.com |

| 3-Cyano-2-aminopyridine | Triethyl orthoformate | Hexylamine | 100°C, 3h | 4-(Hexylamino)pyrido[2,3-d]pyrimidine | 69 | google.com |

| 3-Cyano-2-aminopyridine | Triethyl orthoformate | Phenylethylamine | 100°C, 3h | 4-(Phenethylamino)pyrido[2,3-d]pyrimidine | 65 | google.com |

| 3-Cyano-2-aminopyridine | Triethyl orthoformate | Tryptamine | 100°C, 3h | 4-(Tryptamino)pyrido[2,3-d]pyrimidine | 61 | google.com |

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.comrsc.org This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including substituted pyridines. mdpi.commdpi.com

The synthesis of 4-amino-3,5-dihalopyridines has been efficiently achieved through microwave-assisted nucleophilic aromatic substitution (SNAr) of 3,4,5-trihalopyridines with primary and secondary amines. researchgate.net This method is also applicable to electron-rich arylamines and demonstrates the utility of microwave irradiation in facilitating reactions that might otherwise require harsh conditions. researchgate.net Similarly, a one-pot, three-component Hantzsch condensation reaction for the synthesis of fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues under solvent-free, microwave-irradiated conditions has been reported, yielding products in very high yields (86–96%) in a short time. nih.gov

In the context of trifluoromethyl-containing pyridines, microwave assistance has been employed in the copper-mediated trifluoromethylation of pyrimidine (B1678525) nucleosides, highlighting its applicability in introducing fluorinated moieties. nih.gov Furthermore, the synthesis of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues has been achieved via an initial substitution followed by a microwave-assisted Suzuki coupling. researchgate.net

The following table presents examples of microwave-assisted synthesis of pyridine and pyrimidine derivatives, showcasing the efficiency of this methodology.

| Starting Material(s) | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| 3,4,5-Trichloropyridine, Pyrrolidine | None | Microwave | 4-(Pyrrolidin-1-yl)-3,5-dichloropyridine | High | researchgate.net |

| 2,4-Dichloropyrimidine, 2-Amino-6-trifluoromethylpyridine, Arylboronic acid | NaH, Pd catalyst | Microwave | 2-Aryl-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine | Good | researchgate.net |

| 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine, β-keto ester, Ammonium acetate | Ba(NO3)2 | Microwave, Solvent-free | 1,4-Dihydropyridine nucleoside analogues | 86-96 | nih.gov |

| 2-Aminopyridine, Cyanamide, 4-Chlorobenzaldehyde | Pyridine | Microwave, 120°C, 15 min | 6-(4-Chlorophenyl)-N2-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine | 70 | rsc.org |

Utilization of Ionic Liquids as Catalytic Media

Ionic liquids (ILs), defined as salts with melting points below 100°C, have garnered significant attention as "green" solvents and catalysts in organic synthesis due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvent properties. beilstein-journals.orgnih.govresearchgate.net Their ability to dissolve a wide range of organic and inorganic compounds makes them attractive media for various chemical transformations.

In the synthesis of pyridine derivatives, pyridinium-based ionic liquids have been shown to be effective. acs.orgnih.govtubitak.gov.tr For instance, the synthesis of N-alkylpyridinium bromides can be achieved by refluxing pyridine with an alkyl bromide. nih.gov These ionic liquids can then be employed as the reaction medium for subsequent transformations. The synthesis of β-amino carbonyl derivatives has been successfully catalyzed by substituted pyridinium salts, demonstrating their catalytic potential. acs.org

While direct application of ionic liquids in the synthesis of this compound is not explicitly detailed in the surveyed literature, the principles of using ionic liquids to promote nucleophilic substitution reactions are well-established. acs.org The synthesis of fluorinated ionic liquids, such as those based on triaminocyclopropenium cations with trifluoroethyl groups, has also been reported, indicating the compatibility of these solvents with fluorinated compounds. google.com

The table below provides examples of the synthesis and application of ionic liquids in relevant chemical reactions.

| Cation | Anion | Application | Reference |

| 1-Butyl-3-methylimidazolium | Tetrachloroferrate | Magnetic ionic liquid | beilstein-journals.org |

| N-Alkylpyridinium | Bromide | Synthesis of β-amino carbonyl derivatives | acs.org |

| N-Hexylpyridinium | Bromide | Co-solvent for lipase-catalyzed hydrolysis | nih.govtubitak.gov.tr |

| Triaminocyclopropenium with trifluoroethyl groups | Chloride, Bistriflamide, Dicyanamide, Triflate | Fluorinated ionic liquids | google.com |

One-Pot Multicomponent Reactions

A straightforward one-pot protocol for the preparation of 3-trifluoromethyl-1-arylpyrazoles has been developed using in situ generated nitrile imines and mercaptoacetaldehyde. nih.gov This method features mild reaction conditions and a wide tolerance of functional groups. nih.gov Another example is the one-pot synthesis of polysubstituted pyridines through a three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, which proceeds with total control of regiochemistry. core.ac.uk

The synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones has been achieved via a one-pot reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones under solvent-free conditions, followed by elimination in a superbasic medium. nih.gov Similarly, substituted pyrrolo[3,4-b]pyridin-5-ones have been prepared in a one-pot manner from N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide and amines. nih.govbeilstein-journals.org

While a specific one-pot synthesis for this compound is not explicitly described, the successful application of MCRs to synthesize structurally related trifluoromethylated heterocycles and substituted pyridines suggests that a similar convergent approach could be designed. mdpi.comresearchgate.netacs.org

The following table summarizes various one-pot multicomponent reactions for the synthesis of pyridine and related heterocyclic derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) | Reference |

| Nitrile imine (in situ) | Mercaptoacetaldehyde | - | Mild | 3-Trifluoromethyl-1-arylpyrazole | Good | nih.gov |

| 1,3-Dicarbonyl compound | Ammonia | Alkynone | Reflux | Polysubstituted pyridine | Good | core.ac.uk |

| 5-Aminopyrazole | 4-Arylidene-2-phenyloxazol-5(4H)-one | - | 150°C, solvent-free, then t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-one | 81 | nih.gov |

| N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide | Amine | Acetic Acid | EtOH, reflux, then HCl/AcOH | Substituted pyrrolo[3,4-b]pyridin-5-one | Moderate | nih.govbeilstein-journals.org |

Reactivity and Advanced Functionalization of 3 Trifluoromethyl Thio Pyridin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation is significantly intensified by the presence of the potent electron-withdrawing trifluoromethylthio (-SCF₃) group. nih.gov Conversely, the amino group (-NH₂) at the C4 position is a powerful activating group and directs incoming electrophiles to the positions ortho to it (C3 and C5).

In the case of 3-((Trifluoromethyl)thio)pyridin-4-amine, these opposing effects determine the regioselectivity of any potential EAS reaction. The -NH₂ group strongly activates the C5 position, while both the ring nitrogen (meta-directing) and the C3-SCF₃ group (meta-directing) also channel electrophiles towards C5. Therefore, electrophilic substitution, if it occurs, is overwhelmingly expected to take place at the C5 position.

However, the combined deactivating effect of the pyridine nitrogen and the -SCF₃ group makes EAS reactions on this substrate challenging, often requiring harsh conditions. For instance, the halogenation of 4-aminopyridine (B3432731) itself can lead to complex outcomes, including protonation and subsequent dimerization-bromination processes rather than simple substitution. acs.orgresearchgate.net Given the increased deactivation, direct halogenation or nitration of this compound is expected to be difficult and may result in low yields or complex product mixtures.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Expected Position of Substitution | Rationale |

|---|---|---|

| Halogenation (e.g., Br₂, Cl₂) | C5 | The C4-amino group is a strong ortho-, para-director, activating the C3 and C5 positions. The C3-SCF₃ group and the ring nitrogen are deactivating and meta-directing, favoring the C5 position. |

| Nitration (e.g., HNO₃/H₂SO₄) | C5 | Strong acidic conditions will protonate the pyridine nitrogen and the amino group, further deactivating the ring. However, if a reaction occurs, the directing effects still favor the C5 position. |

Nucleophilic Aromatic and Side-Chain Substitution Processes

The electron-deficient nature of the pyridine ring, enhanced by the -SCF₃ group, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the electron-withdrawing groups. While the -SCF₃ group itself is not a typical leaving group for intermolecular SNAr, the electronic environment facilitates intramolecular reactions.

A notable transformation reported for analogous 4-amino-3-halopyridines involves a rearrangement upon reaction with acyl chlorides. nih.govacs.orgacs.org In this process, the exocyclic amino group is first acylated. The resulting amide intermediate is believed to undergo an intramolecular nucleophilic attack on the C4 position, leading to a spirocyclic intermediate. Subsequent rearrangement and cleavage of the original C4-N bond result in the formation of a new C-C bond, effectively inserting a two-carbon unit. acs.orgresearchgate.net

Given the similar substitution pattern, this compound could potentially undergo a similar rearrangement, where the electron-withdrawing -SCF₃ group at C3 would activate the C4 position for the intramolecular nucleophilic attack.

Transformations at the Exocyclic Amino Group

The primary amino group at the C4 position is a key site for a variety of chemical transformations, serving as a versatile handle for introducing molecular diversity.

The nucleophilic amino group readily undergoes standard derivatization reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine, which also acts as a scavenger for the HCl produced) yields the corresponding N-acyl derivatives. publish.csiro.ausemanticscholar.orgyoutube.com Studies on aminopyridines show that acylation occurs directly on the exocyclic amino group. publish.csiro.au

Alkylation: N-alkylation can be achieved using alkyl halides. However, direct alkylation of aminopyridines can be complicated by competing alkylation at the more basic ring nitrogen. researchgate.netresearchgate.net To ensure selective alkylation on the exocyclic amine, a common strategy involves first protecting the amino group, for example as a tert-butoxycarbonyl (Boc) carbamate (B1207046), followed by alkylation and subsequent deprotection. researchgate.net

Arylation: The amino group can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives, although this is more commonly performed to form the C-N bond rather than functionalize an existing amino group.

Table 2: Common Reactions at the Exocyclic Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) / Base | 4-Acetamido-3-((trifluoromethyl)thio)pyridine |

| Alkylation | Methyl iodide (CH₃I) / Base | 4-(Methylamino)-3-((trifluoromethyl)thio)pyridine |

The 4-amino group, being adjacent to a substituted C3 position, is a valuable precursor for the synthesis of fused heterocyclic systems. These reactions build a new ring onto the pyridine core, leading to scaffolds of significant interest in medicinal chemistry.

Imidazopyridine Synthesis: Condensation of 2,3-diaminopyridines (which could be formed from the title compound via nitration at C5 followed by reduction) with aldehydes or carboxylic acids is a classic route to imidazo[4,5-b]pyridines. acs.org More direct methods involve the reaction of aminopyridines with other bifunctional reagents. For example, 2-aminopyridines react with propargyl alcohols or α-halo ketones in the presence of catalysts to form imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org By analogy, this compound could react with appropriate C2 synthons to generate substituted imidazo[4,5-c]pyridines.

Triazolopyridine Synthesis: Fused triazole rings can be constructed from aminopyridine precursors. One common method involves converting the amino group into a hydrazine, which can then be cyclized with various one-carbon units (e.g., formic acid, orthoesters) to form nih.govpublish.csiro.auresearchgate.nettriazolo[4,3-c]pyridines. organic-chemistry.orgnih.gov

These cyclization strategies highlight the utility of the title compound as a building block for more complex, polycyclic aromatic systems.

Chemical Transformations Involving the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is known for its high lipophilicity and metabolic stability. acs.org While generally robust, the sulfur center can undergo specific transformations, primarily oxidation.

Oxidation: The sulfur atom in the -SCF₃ group can be selectively oxidized to form the corresponding trifluoromethylsulfoxide (-S(O)CF₃) and trifluoromethylsulfone (-S(O)₂CF₃) derivatives. These transformations are significant as they modulate the electronic and steric properties of the molecule. The sulfoxide (B87167) introduces a chiral center, while the sulfone is an even stronger electron-withdrawing group.

The oxidation of aryl trifluoromethyl sulfides is well-documented. rsc.orgrsc.org Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂) in trifluoroacetic acid (TFA) is a highly effective system for selective oxidation to the sulfoxide. researchgate.netnih.govnih.gov TFA acts as an activating solvent, and by controlling the stoichiometry of H₂O₂, over-oxidation to the sulfone can be minimized. rsc.org

meta-Chloroperoxybenzoic acid (m-CPBA) is another common oxidant, although careful control of reaction temperature is often necessary to prevent the formation of the sulfone byproduct. nih.gov

Table 3: Oxidation Products of the Trifluoromethylthio Group

| Oxidizing Agent | Product | Oxidation State of Sulfur |

|---|---|---|

| H₂O₂ (1.2 equiv) / TFA | 3-((Trifluoromethyl)sulfinyl)pyridin-4-amine | +2 (Sulfoxide) |

Reduction: The reduction of the trifluoromethylthio group is not a commonly reported transformation. The C-S and C-F bonds are generally strong, making the group resistant to typical reducing conditions. Cleavage of the aryl-sulfur bond or reduction of the trifluoromethyl group would likely require harsh conditions that may not be compatible with the rest of the molecule.

Investigations into C-F Bond Activation within the Trifluoromethyl Group

Direct experimental studies on the C-F bond activation of the trifluoromethyl group specifically within this compound are not extensively documented in publicly available research. However, the reactivity can be inferred from the broader principles established for trifluoromethylarenes. The activation of a carbon-fluorine bond is recognized as one of the most challenging tasks in organic synthesis due to its inherent strength and stability. rsc.org

The C-F bonds within a trifluoromethyl (CF₃) group are exceptionally strong, making their selective cleavage and functionalization a formidable obstacle. rsc.org Any transformation targeting a single C-F bond must overcome not only the high bond dissociation energy but also a significant selectivity challenge: the resulting difunctionalized product (ArCF₂R) is often more susceptible to reaction than the original ArCF₃ starting material.

General strategies developed for the C-F activation of trifluoromethyl-containing compounds typically involve transition-metal complexes, potent Lewis acids, or single-electron transfer (SET) pathways under photoredox or low-valent metal conditions. rsc.org These methods aim to lower the activation energy for C-F bond cleavage, enabling subsequent transformations such as hydrodefluorination, arylation, or alkylation. While these methodologies are powerful, their application to a substrate like this compound would need to account for the electronic influence of the aminopyridine core and the potential for catalyst inhibition by the basic nitrogen atoms or the sulfur atom.

Table 1: General Bond Dissociation Energies (BDEs) Relevant to C-F Activation

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |

|---|---|---|

| C-F (in CF₄) | ~130 | Extremely high stability, requires harsh conditions for activation. |

| C-F (in Ar-CF₃) | ~127 | Marginally weaker than in CF₄ but still exceptionally strong. |

| C-H (Aromatic) | ~111 | Strong, but generally more accessible for activation than C-F bonds. |

Note: The data in this table represents generalized, illustrative values for discussing reactivity principles and are not specific experimental values for this compound.

Late-Stage Functionalization for Molecular Complexity Enhancement

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry for rapidly diversifying lead compounds to explore structure-activity relationships. For this compound, LSF can be envisioned at several positions, although specific examples utilizing this molecule as a starting substrate are not prominent in the literature. The potential transformations would be guided by the inherent reactivity of the 4-aminopyridine scaffold and its substituents.

The primary sites for LSF on this molecule are the C-H bonds of the pyridine ring and the exocyclic amino group.

Pyridine Ring Functionalization: The pyridine ring is electron-deficient, but the potent electron-donating effect of the amino group at the C4-position and the electron-withdrawing nature of the SCF₃ group at the C3-position create a unique electronic environment. C-H activation or functionalization would likely be directed to the C2 and C5 positions, which are ortho and meta to the activating amino group, respectively. Advanced methods for pyridine functionalization, such as transition-metal-catalyzed C-H activation or nucleophilic activation strategies, could potentially be applied. researchgate.netchemrxiv.org For instance, methods have been developed for the 3-position-selective trifluoromethylation of pyridine rings through nucleophilic activation via hydrosilylation, demonstrating the feasibility of targeting specific C-H bonds on a pyridine core in a late-stage fashion. researchgate.netchemrxiv.org

Amino Group Derivatization: The 4-amino group is a highly versatile handle for LSF. Standard transformations such as acylation, sulfonylation, alkylation, or participation in coupling reactions could introduce a wide array of substituents, thereby modulating the compound's physicochemical properties.

The trifluoromethylthio (SCF₃) group itself is often installed via late-stage functionalization to enhance a molecule's lipophilicity and metabolic stability. nih.gov Therefore, while the focus here is on functionalizing the title compound, it is important to recognize that the core this compound structure is itself a product of advanced synthetic strategies.

Table 2: Potential Late-Stage Functionalization Reactions for this compound

| Reactive Site | Potential Reaction Type | Example Transformation | Purpose |

|---|---|---|---|

| Pyridine C-H (C2/C5) | C-H Arylation/Alkylation | Palladium-catalyzed cross-coupling | Introduce new carbon frameworks. |

| Pyridine C-H (C2/C5) | Halogenation | Electrophilic bromination or iodination | Install a handle for further coupling. |

| 4-Amino Group (N-H) | Acylation / Sulfonylation | Reaction with acyl chlorides or sulfonyl chlorides | Modify electronic properties and solubility. |

Note: This table outlines prospective reactions based on general chemical principles, as specific literature examples for the late-stage functionalization of this compound are limited.

Mechanistic Investigations of Chemical Transformations Involving 3 Trifluoromethyl Thio Pyridin 4 Amine

Elucidation of Reaction Pathways and Intermediates

No specific reaction pathways or intermediates for chemical transformations involving 3-((Trifluoromethyl)thio)pyridin-4-amine have been reported in the available scientific literature.

Studies on Regioselectivity and Stereoselectivity Control

There are no documented studies on the regioselectivity or stereoselectivity of reactions involving this compound.

Kinetic and Thermodynamic Parameters of Key Reactions

No kinetic or thermodynamic data for reactions of this compound has been published.

Based on a comprehensive search of available literature, specific computational and theoretical chemistry studies focusing exclusively on the compound This compound are not presently available. While extensive research exists on related pyridine (B92270) derivatives, trifluoromethylated compounds, and the application of the theoretical methods outlined in the query, this specific molecule has not been the subject of dedicated published studies in these areas.

Therefore, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables for the following requested sections:

Computational and Theoretical Chemistry Studies of 3 Trifluoromethyl Thio Pyridin 4 Amine5.1. Quantum Chemical Calculations E.g., Density Functional Theory 5.1.1. Electronic Structure Analysis E.g., Frontier Molecular Orbitals, Natural Bond Orbitals, Molecular Electrostatic Potential 5.1.2. Transition State Analysis and Reaction Mechanism Elucidation5.2. Molecular Modeling and Simulation Approaches5.3. Theoretical Insights into Structure Reactivity Relationships

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-((Trifluoromethyl)thio)pyridin-4-amine. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the primary amine group. The pyridine ring has three protons. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethylthio group. The amine protons will likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will display six unique carbon signals corresponding to the five carbons of the pyridine ring and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon is typically observed as a quartet due to coupling with the three fluorine atoms. nist.gov The pyridine ring carbons will have shifts influenced by the attached substituents. For example, carbons attached to nitrogen in pyridine rings typically appear in the 140-160 ppm range. vscht.czacs.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. wpmucdn.com The spectrum for this compound is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of a trifluoromethylthio group (CF₃S-) attached to an aromatic ring is characteristically found in the range of -40 to -45 ppm relative to a CFCl₃ standard.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | |||

| H-2 | ~8.0-8.3 | Doublet | Aromatic proton adjacent to ring nitrogen. |

| H-5 | ~6.5-6.8 | Doublet | Aromatic proton ortho to the amino group. |

| H-6 | ~7.8-8.1 | Doublet of doublets | Aromatic proton between two other protons. |

| -NH₂ | ~4.5-6.0 | Broad Singlet | Amine protons; shift and broadening are concentration and solvent dependent. |

| ¹³C | |||

| C-2 | ~150-155 | Singlet | Pyridine carbon adjacent to nitrogen. |

| C-3 | ~115-125 | Quartet (low intensity) | Carbon attached to the -SCF₃ group. |

| C-4 | ~155-160 | Singlet | Carbon bearing the amino group. |

| C-5 | ~110-115 | Singlet | Pyridine carbon ortho to the amino group. |

| C-6 | ~145-150 | Singlet | Pyridine carbon. |

| -CF₃ | ~125-130 | Quartet (¹JCF ≈ 300 Hz) | Trifluoromethyl carbon. nist.gov |

| ¹⁹F | |||

| -SCF₃ | ~ -43 | Singlet | Typical range for an Ar-SCF₃ group. |

Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. As a primary aromatic amine, it is expected to show two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F bonds give strong IR signals, they are often weak in Raman spectra. Conversely, the symmetric vibrations of the aromatic ring are typically strong in Raman, which can be useful for confirming the pyridine core structure.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3200 - 3500 (two bands) | Medium-Strong |

| Amine (N-H) | Scissoring Bend | 1580 - 1650 | Medium-Variable |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 (multiple bands) | Medium-Strong |

| Trifluoromethyl (C-F) | Stretch | 1100 - 1350 (strong, broad) | Strong |

| Thioether (C-S) | Stretch | 600 - 800 | Weak-Medium |

Note: These are expected ranges and are subject to variation based on the specific molecular environment and sample state. vscht.cznih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. uni-saarland.de

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (Molecular Weight: 208.19 g/mol ) would show a molecular ion peak (M⁺˙) at m/z 208. ucdavis.edu Common fragmentation pathways would likely involve the loss of the trifluoromethyl group (·CF₃, mass 69) to give a fragment at m/z 139, or cleavage of the C-S bond.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For C₆H₅F₃N₂S, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence. ucdavis.edu Adduct formation, such as [M+H]⁺ or [M+Na]⁺, is common in soft ionization techniques like electrospray ionization (ESI).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Ion Formula | Predicted m/z (Nominal Mass) | Predicted m/z (Exact Mass) | Ionization Method |

|---|---|---|---|---|

| Molecular Ion | [C₆H₅F₃N₂S]⁺˙ | 208 | 208.0129 | EI |

| Protonated Molecule | [C₆H₅F₃N₂S + H]⁺ | 209 | 209.0207 | ESI, CI |

| Sodium Adduct | [C₆H₅F₃N₂S + Na]⁺ | 231 | 231.0026 | ESI |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, which is related to its electronic transitions. Aromatic systems like pyridine exhibit characteristic UV absorptions. The spectrum of this compound is expected to show absorption maxima typical of substituted pyridines, likely in the 250-300 nm range, arising from π→π* transitions within the aromatic ring. The presence of the amino and trifluoromethylthio substituents will cause shifts in these absorption bands compared to unsubstituted pyridine.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the amount of a compound in a mixture.

For a moderately polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. ucdavis.edu In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is achieved by varying the polarity of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape for basic compounds like amines.

A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound while separating it from both more polar and less polar impurities. Detection would typically be performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time and peak area from the resulting chromatogram are used for identification and quantification, respectively.

Table 4: Representative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (e.g., ~270 nm) |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for specific analytical needs.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, direct GC analysis can be challenging due to the polarity of the amine group, which can lead to poor peak shapes and interactions with the stationary phase. vt.edunih.gov

Derivatization: To enhance volatility and thermal stability, derivatization is a common strategy. obrnutafaza.hr The active hydrogen of the primary amine group can be replaced with a less polar group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a widely used method that converts the amine into a more volatile silyl (B83357) derivative. obrnutafaza.hr This process reduces the compound's polarity, resulting in improved chromatographic separation and enhanced detection. obrnutafaza.hr Pyridine is often used as a basic catalyst to accelerate the derivatization reaction, especially for sterically hindered groups.

Column and Detector Selection: The choice of GC column is critical. For polar and basic compounds like aminopyridines, specialized columns are required to achieve symmetrical peaks. A wax-based capillary column, such as a Stabilwax-DB, or columns specifically designed for amine analysis (e.g., Agilent CP-Volamine) are often employed. nih.govosha.gov A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range. osha.gov

Typical GC Operating Conditions: While specific parameters for this compound are not publicly documented, a hypothetical set of conditions for its derivatized form can be extrapolated from methods used for similar analytes.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Wax-based (e.g., Stabilwax-DB) or Amine-specific | Minimizes peak tailing for basic compounds. nih.govosha.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for analyte transport. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 60-80°C, ramped to 280-300°C | Separates compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive, quantitative detection. osha.gov |

| Derivatization Reagent | BSTFA with pyridine catalyst | Increases volatility and thermal stability. |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers significant improvements in resolution, sensitivity, and quantification over standard TLC. wikipedia.orgnih.gov This technique is noted for its simplicity, cost-effectiveness, and high sample throughput, making it suitable for pharmaceutical analysis. nih.govyoutube.com

The methodology involves applying the sample as a narrow band onto a high-performance plate coated with a fine-particle stationary phase (typically silica (B1680970) gel). wikipedia.orgslideshare.net The plate is then developed in a chamber with a suitable mobile phase. The separation occurs as the mobile phase moves through the stationary phase, and different components of the sample migrate at different rates.

For this compound, HPTLC can serve as a rapid screening and quantification tool. A key advantage is that multiple samples can be analyzed simultaneously under identical conditions, ensuring high precision. youtube.com Detection is typically performed using a densitometer, which scans the plate with UV light at an appropriate wavelength to quantify the separated compounds.

Hypothetical HPTLC Method Components:

| Component | Selection | Rationale |

|---|---|---|

| Stationary Phase | HPTLC silica gel 60 F254 plates | Standard high-resolution plates for separating moderately polar compounds. wikipedia.org |

| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid mixture | A solvent system adjusted to provide optimal separation (Rf value) for the target analyte. |

| Application | Automated band-wise application | Ensures precise volume application and improves resolution and quantification. |

| Detection | Densitometric scanning at 254 nm and/or 275 nm | The pyridine ring is UV-active, allowing for sensitive detection. helixchrom.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, which is invaluable for understanding its chemical properties and intermolecular interactions. wikipedia.org

The process involves irradiating a single crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions are determined. wikipedia.org

While the specific crystal structure of this compound is not publicly available, analysis of related pyridine derivatives demonstrates the power of this technique. researchgate.netmdpi.com For this compound, X-ray crystallography would reveal the planarity of the pyridine ring, the precise geometry of the trifluoromethylthio group, and the hydrogen bonding patterns established by the amine group, which govern how the molecules pack together in a crystal lattice.

Illustrative Crystallographic Data for a Pyridine Derivative: The following table shows representative data that would be obtained from an X-ray diffraction study, based on published data for 2-(chloromethyl)pyridine. researchgate.net

| Parameter | Example Value (for C6H6ClN) researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.5211(2) |

| b (Å) | 10.2467(3) |

| c (Å) | 9.1436(3) |

| β (°) | 94.1771(11) |

| Volume (Å3) | 609.35(3) |

| Z (Molecules/unit cell) | 4 |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for providing both quantitative data and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of GC with the powerful identification ability of Mass Spectrometry (MS). After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification. osha.gov GC-MS is particularly useful for confirming the identity of the analyte peak in a complex chromatogram and for analyzing trace-level contaminants. gcms.cz For this compound, GC-MS analysis would likely be performed on the derivatized form to ensure sufficient volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique that is well-suited for polar, non-volatile, or thermally labile compounds that are not amenable to GC. nih.gov LC-MS avoids the need for derivatization. The compound is first separated using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column. The eluent from the HPLC column is then introduced into the mass spectrometer. This method is widely used for the analysis of pharmaceutical compounds in various matrices. helixchrom.com An LC-MS method for this compound would provide both retention time data for quantification and mass-to-charge ratio and fragmentation data for structural confirmation. nih.gov

Comparison of Hyphenated Techniques:

| Technique | Primary Application | Sample Preparation | Key Advantages |

|---|---|---|---|

| GC-MS | Analysis of volatile compounds; structural confirmation. osha.gov | Often requires derivatization for polar amines. | Excellent separation efficiency; provides detailed mass spectra for identification. |

| LC-MS | Analysis of polar and non-volatile compounds. nih.gov | Minimal preparation, direct injection of solution. | Broad applicability; suitable for thermally unstable compounds; high sensitivity. helixchrom.com |

Synthetic Applications and Derivatization in Advanced Organic Synthesis

Utility as a Versatile Building Block for Complex Heterocyclic Architectures

3-((Trifluoromethyl)thio)pyridin-4-amine serves as a valuable precursor for constructing more elaborate heterocyclic systems. The presence of the 4-amino group and the specific substitution pattern on the pyridine (B92270) ring allows for a variety of cyclization and condensation reactions to build fused ring systems. The construction of complex trifluoromethylated heterocycles is often achieved through the annulation of trifluoromethyl-containing building blocks with suitable reaction partners. rsc.org

The general strategy involves leveraging the nucleophilicity of the amino group and its position relative to the ring nitrogen to participate in ring-forming reactions. For instance, related 4-amino-2-(trifluoromethyl)pyridine (B138153) derivatives have been successfully used to synthesize complex fused systems like 3-(trifluoromethyl)benzo[c] rsc.orgnih.govnaphthyridines. ugent.be This highlights the utility of the aminopyridine scaffold in generating polycyclic aromatic systems. The trifluoromethyl group is carried through the synthetic sequence, imparting its unique properties to the final complex molecule.

The synthesis of various trifluoromethyl-containing heterocycles from different building blocks demonstrates the broad potential for this class of compounds in synthetic chemistry.

Table 1: Examples of Heterocyclic Systems Derived from Trifluoromethylated Precursors

| Heterocycle Class | Synthetic Strategy | Reference |

|---|---|---|

| 4-CF3-Quinolinecarboxylates | Gold-catalyzed reaction of 2'-amino-2,2,2-trifluoroacetophenones with propiolates. | rsc.org |

| 5-CF3-1,2,4-Triazoles | FeCl3-mediated cascade annulation of trifluoroacetimidoyl chlorides and hydrazides. | rsc.org |

| 4-CF3-2-NH2-Pyridines | Copper-mediated [3 + 3] cycloaddition. | rsc.org |

Scaffold Modification for Chemical Diversity Generation

The generation of chemical diversity from a core scaffold is a cornerstone of modern medicinal chemistry and drug discovery. The this compound scaffold is well-suited for modification at several positions, allowing for the systematic exploration of chemical space. The primary amino group is a key handle for derivatization, enabling the formation of amides, ureas, thioureas, and sulfonamides, among other functional groups.

A notable example of such modification is the synthesis of N-trifluoromethyl thiocarbamates and ureas from 3-aminopyridine-derived carbamates. researchgate.net This strategy involves the preparation of an activated carbamate (B1207046) intermediate that can then smoothly undergo nucleophilic substitution with various thiols and amines. researchgate.net This method tolerates a wide range of functional groups, demonstrating its utility in creating libraries of compounds. researchgate.net

Furthermore, the pyridine ring itself can be subjected to further functionalization, although this can be challenging. The modification of related pyrazolopyrimidine scaffolds has been a successful strategy in designing kinase inhibitors, showcasing how derivatization of a core heterocycle can lead to potent biologically active molecules. nih.gov By applying similar principles, the this compound core can be elaborated to generate a wide array of novel compounds for screening and development.

Table 2: Potential Derivatization Reactions for Scaffold Modification

| Reaction Site | Reaction Type | Potential Products |

|---|---|---|

| 4-Amino Group | Acylation | Amides |

| 4-Amino Group | Reaction with Isocyanates/Isothiocyanates | Ureas/Thioureas |

| 4-Amino Group | Sulfonylation | Sulfonamides |

| 4-Amino Group | Reductive Amination | Secondary/Tertiary Amines |

Integration into Advanced Material Science Research (Chemically Focused)

The unique electronic properties conferred by the trifluoromethyl and trifluoromethylthio groups make fluorinated pyridines attractive components for advanced materials. nih.govrsc.org While direct integration of this compound into materials is an emerging area, the known impact of similar fluorinated heterocycles provides a strong rationale for its potential use. The trifluoromethoxy (OCF3) group, an analogue of the SCF3 group, has been shown to be highly valuable in materials science research. rsc.org

The incorporation of trifluoromethoxylated pyridines and pyrimidines can create valuable building blocks for the development of new functional materials. rsc.org The strong electronegativity and lipophilicity of the -SCF3 group can be exploited to tune the properties of polymers, organic light-emitting diodes (OLEDs), and other functional materials. For example, the amine group on the this compound scaffold provides a reactive handle for polymerization or for grafting the molecule onto a polymer backbone or surface. This allows for the precise introduction of the fluorinated pyridine moiety to control surface properties, dielectric constant, or optical characteristics of a material.

The chemical focus of this integration lies in the covalent incorporation of the molecule to create new materials with tailored properties. The stability of the C-F bonds and the pyridine ring suggests that these materials would possess high thermal and chemical resistance.

Table 3: Potential Properties Conferred to Materials by the SCF3-Pyridine Moiety

| Property | Potential Application | Rationale |

|---|---|---|

| Increased Lipophilicity/Hydrophobicity | Self-cleaning surfaces, moisture-barrier coatings | The -SCF3 group significantly reduces surface energy. |

| Modified Electronic Properties | Organic electronics (OLEDs, OFETs) | The strong electron-withdrawing nature of the -SCF3 group can alter energy levels (HOMO/LUMO). |

| Enhanced Thermal Stability | High-performance polymers | The inherent strength of the C-F bond and the aromatic pyridine ring. rsc.org |

Future Research Directions and Perspectives in 3 Trifluoromethyl Thio Pyridin 4 Amine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Protocols

Key areas of focus will include:

One-Pot Reactions: Designing tandem or domino reaction sequences where multiple bond-forming events occur in a single reaction vessel. This approach minimizes intermediate purification steps, saving time, solvents, and resources, ultimately leading to more efficient construction of complex molecules like pyrrolo[2,1-f] acs.orgbeilstein-journals.orgnih.govtriazin-4(3H)-ones. researchgate.net

C-H Activation/Thiolation: Developing methods for the direct, late-stage introduction of the SCF3 group onto a pre-formed 4-aminopyridine (B3432731) scaffold. This circumvents the need for pre-functionalized starting materials and represents a highly atom-economical approach.

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability. Flow chemistry can offer precise control over reaction parameters, leading to higher yields and purities compared to traditional batch processes.

| Synthetic Strategy | Key Advantages | Future Goal for 3-((Trifluoromethyl)thio)pyridin-4-amine |

| Pot, Atom, and Step Economy (PASE) | Reduces waste, saves time and resources, increases overall efficiency. researchgate.net | A one-pot synthesis from readily available starting materials. |

| Direct C-H Trifluoromethylthiolation | High atom economy, suitable for late-stage functionalization. pkusz.edu.cn | A regioselective C-H trifluoromethylthiolation of 4-aminopyridine. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Development of a continuous manufacturing process. |

This table summarizes potential future synthetic strategies and their advantages for the production of this compound.

Expansion of Selective Functionalization Repertoire

Beyond improving the synthesis of the core structure, future research will heavily invest in expanding the methods available for its selective modification. The ability to precisely functionalize different positions on the pyridine (B92270) ring is crucial for generating diverse molecular libraries for drug discovery and materials science applications. nih.govrsc.org The electron-deficient nature of the pyridine ring and the presence of multiple reactive sites pose a significant challenge. beilstein-journals.orgnih.gov

Future avenues of exploration include:

Regiodivergent C-H Functionalization: Developing catalytic systems that can selectively target other C-H bonds on the pyridine ring (e.g., at the C-2, C-5, or C-6 positions) for alkylation, arylation, or other modifications. This would allow for the creation of a wide array of structural analogs from a common intermediate. nih.govrsc.org

Late-Stage Diversification: Creating robust protocols for modifying the amine group or the trifluoromethylthio group in the final stages of a synthetic sequence. This is particularly valuable in medicinal chemistry for the rapid generation of structure-activity relationship (SAR) data. nih.gov

Dearomatization-Rearomatization Strategies: Employing tandem strategies where the pyridine ring is temporarily dearomatized (e.g., via hydroboration to a dihydropyridine (B1217469) intermediate) to enable selective functionalization at otherwise inaccessible positions, followed by rearomatization. researchgate.netnih.govacs.org This approach has proven successful for the C3-selective trifluoromethylthiolation of pyridines and could be adapted for other modifications. nih.govacs.org

| Functionalization Target | Potential Method | Desired Outcome |

| C-2, C-5, or C-6 Position | Transition-metal catalyzed C-H activation. beilstein-journals.orgrsc.org | Site-selective introduction of new functional groups. |

| Amino Group (N-H) | Acylation, alkylation, arylation. | Generation of amide, secondary, or tertiary amine analogs. |

| Pyridine C-3 Position | Dearomatization/electrophile trapping/oxidation. nih.govacs.org | Introduction of diverse electrophiles at the C-3 position. |

This table outlines future strategies for expanding the selective functionalization of the this compound scaffold.

Integration of Machine Learning and AI in Synthetic Design and Discovery

The convergence of synthetic chemistry and artificial intelligence (AI) offers a transformative approach to accelerating the discovery of novel molecules and optimized reaction pathways. rsc.orgmdpi.com For a complex scaffold like this compound, AI and machine learning (ML) can play a pivotal role in navigating the vast chemical space of its potential derivatives.

Future applications in this domain will likely involve:

Predictive Reaction Modeling: Using ML algorithms trained on large reaction datasets to predict the outcomes of unknown reactions, optimize reaction conditions, and suggest novel synthetic routes with higher efficiency and selectivity. rsc.orghelmholtz-hips.de

De Novo Molecular Design: Employing generative AI models, such as generative adversarial networks (GANs), to design novel derivatives of this compound with desired properties (e.g., predicted binding affinity to a biological target). nih.govneurosciencenews.com These models can learn from the structures of known active compounds to propose new molecules that chemists might not have conceived. neurosciencenews.com

Virtual Screening and Property Prediction: Leveraging AI to perform large-scale virtual screening of computationally generated libraries of derivatives, predicting their biological activities, pharmacokinetic properties, and potential toxicity, thereby prioritizing the most promising candidates for synthesis. nih.govrockefeller.edu

The integration of AI promises to reduce the number of trial-and-error experiments, saving significant time and resources in the drug discovery and materials development pipeline. helmholtz-hips.de

Exploration of Novel Catalytic Systems for Trifluoromethylthiolation and Pyridine Functionalization

Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems will be paramount to advancing the chemistry of this compound. Future research will aim to develop catalysts that are more active, selective, robust, and sustainable than current options.

Key areas for investigation include:

Photoredox Catalysis: Harnessing the power of visible light to drive trifluoromethylthiolation and pyridine functionalization reactions under mild conditions. mst.edu Metal-free organic photocatalysts offer a sustainable alternative to traditional organometallic catalysts. mst.edu

Dual Catalysis: Combining two different catalytic cycles to achieve transformations that are not possible with a single catalyst. For example, a dual system using iron(III) chloride and diphenyl selenide (B1212193) has been shown to effectively activate N-trifluoromethylthiosaccharin for the trifluoromethylthiolation of arenes. acs.org

Gold and Lanthanide Catalysis: Exploring the unique reactivity of less common transition metals. Gold catalysis has shown promise for the cross-coupling of organohalides with SCF3 sources, offering a broad substrate scope under mild conditions. nih.gov Lanthanide complexes are also emerging as effective catalysts for the C-H functionalization of pyridines. rsc.org

Enzyme-Inspired Catalysis: Designing catalysts that mimic the active sites of enzymes to achieve high levels of regio- and stereoselectivity in pyridine functionalization, a significant challenge in synthetic chemistry. rsc.org

| Catalytic Approach | Potential Application | Key Advantage |

| Photoredox Catalysis | C-S bond formation; C-H functionalization. | Mild reaction conditions, sustainable. mst.edu |

| Dual Catalysis | Activation of challenging substrates. | Synergistic reactivity, enhanced efficiency. acs.org |

| Gold (Au) Catalysis | Cross-coupling reactions. | Mild conditions, broad scope, late-stage functionalization. nih.gov |

| Lanthanide (Ln) Catalysis | C-H borylation and alkylation of pyridines. | Unique reactivity and selectivity profiles. rsc.org |

This table presents promising novel catalytic systems for future research in the synthesis and functionalization of trifluoromethylthiolated pyridines.

Q & A

Q. What synthetic methodologies are effective for preparing 3-((trifluoromethyl)thio)pyridin-4-amine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the trifluoromethylthio (-SCF₃) group to pyridine derivatives can be achieved via:

- Thiolation : Reacting 3-bromo-pyridin-4-amine with a trifluoromethylthiolation reagent (e.g., AgSCF₃ or CuSCF₃) under catalytic conditions .

- Cross-coupling : Using palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) to install the amine group after introducing the -SCF₃ moiety . Key Considerations : Optimize reaction temperature (60–100°C) and solvent polarity (DMF or DMSO) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -40 to -45 ppm for -SCF₃) and ¹H NMR (pyridine ring protons at δ 6.5–8.5 ppm) confirm structural integrity .

- HPLC-MS : Validate purity (>95%) and molecular weight (MW = 208.13 g/mol) using reverse-phase C18 columns and ESI+ ionization .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., amine-pyridine hydrogen bonds) for solid-state studies .

Advanced Research Questions

Q. How does the -SCF₃ group influence electronic properties and reactivity?

The -SCF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This effect:

- Modulates Basicity : The amine group (pKa ~4–5) becomes less basic compared to unsubstituted pyridin-4-amine, impacting solubility in aqueous buffers .

- Enhances Stability : The -SCF₃ group resists metabolic degradation in vitro, as shown in fluorinated pyridine analogs . Experimental Validation : Cyclic voltammetry (CV) can quantify redox potentials, while DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals .

Q. What strategies mitigate instability in aqueous solutions during biological assays?

- pH Optimization : Stability studies (pH 2–10, 37°C) reveal maximal stability at pH 7.4 (phosphate buffer), with degradation via hydrolysis of the -SCF₃ group at extremes .

- Lyophilization : Lyophilized formulations in mannitol/sucrose matrices retain >90% potency after 6 months at -20°C . Data Example :

| Condition | Degradation Rate (%/day) |

|---|---|

| pH 2.0, 37°C | 12.3 ± 1.5 |

| pH 7.4, 37°C | 0.8 ± 0.2 |

| pH 10.0, 37°C | 8.6 ± 0.9 |

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition?

- Core Modifications : Replace the pyridine ring with pyrimidine (e.g., 4-aminopyrimidine analogs) to enhance ATP-binding pocket interactions .

- Substituent Effects : Introducing electron-donating groups (e.g., -OCH₃) at the 5-position improves IC₅₀ values against EGFR (from 1.2 µM to 0.3 µM) . In Vitro Protocol :

- Screen against kinase panels (e.g., Eurofins KinaseProfiler) using ADP-Glo assays.

- Validate selectivity via CETSA (cellular thermal shift assay) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.